9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Biological Activity
The compound 9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H20N2O2
- SMILES Notation : CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1)C
- InChIKey : HNUUQALCDNASOU-UHFFFAOYSA-N
The structural characteristics of this compound suggest potential interactions with biological targets due to the presence of methoxy groups and a complex heterocyclic framework.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with benzoxazine derivatives, particularly their anticancer properties. The following sections detail specific findings related to the anticancer effects of this compound.
Anticancer Activity
A significant focus has been placed on evaluating the anticancer potential of this compound. In vitro studies have demonstrated that various benzoxazine derivatives exhibit promising cytotoxic effects against multiple cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
This compound | PC-3 (Prostate) | 7.84–16.2 | Potent anticancer activity |
- | MDA-MB-231 (Breast) | - | Significant growth inhibition |
- | MIA PaCa-2 (Pancreatic) | - | Effective against cell proliferation |
These results indicate that the compound exhibits a range of inhibitory effects on cancer cell proliferation across different types of cancer.
The proposed mechanisms through which benzoxazine derivatives exert their anticancer effects include:
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.
- Inhibition of Angiogenesis : Certain derivatives have been shown to inhibit blood vessel formation in tumors.
- Targeting Specific Pathways : Benzoxazines may interact with key signaling pathways involved in cancer progression, including PI3K/Akt and MAPK pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzoxazines, with particular emphasis on structure-activity relationships (SAR). For example:
-
Study on Antiproliferative Effects :
- A study evaluated a series of benzoxazine derivatives for their antiproliferative effects against various cancer cell lines. The findings indicated that modifications in the methoxy and dimethyl groups significantly influenced their potency.
This highlights the importance of structural modifications in enhancing biological activity.Compound MIA PaCa-2 (%) MDA-MB-231 (%) PC-3 (%) Compound A 59 ± 6.3 53 ± 3.7 1.0 ± 2.8 Compound B 91 ± 1.1 42 ± 11 11 ± 2.5 -
Mechanistic Insights :
- Another research article focused on elucidating the mechanisms through which benzoxazines inhibit cancer growth. It was found that these compounds could downregulate hypoxia-induced genes in tumor cells while maintaining low toxicity in normal cells.
Properties
IUPAC Name |
9-methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2)22-18(16-11-15(24-4)9-10-19(16)25-20)12-17(21-22)13-5-7-14(23-3)8-6-13/h5-11,18H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEXXQKLBAQBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.